molecular formula C6H10N4 B15244849 5-(2-Aminoethyl)pyrimidin-4-amine

5-(2-Aminoethyl)pyrimidin-4-amine

Cat. No.: B15244849
M. Wt: 138.17 g/mol
InChI Key: MAIVWKKXWFTJDD-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)pyrimidin-4-amine is a heterocyclic organic compound that contains a pyrimidine ring substituted with an aminoethyl group at the 5-position and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Substitution Reaction: The aminoethyl group is introduced at the 5-position of the pyrimidine ring through a nucleophilic substitution reaction. This can be achieved by reacting the pyrimidine derivative with an appropriate aminoethylating agent under basic conditions.

    Amination: The amino group at the 4-position can be introduced through a direct amination reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

    Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

    Condensation: Carbonyl compounds such as aldehydes or ketones are used in condensation reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

    Condensation: Imines or other condensation products.

Scientific Research Applications

5-(2-Aminoethyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound may also interact with nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyrimidine: Similar structure but lacks the aminoethyl group.

    2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of the aminoethyl group.

    5-Methylpyrimidine-4-amine: Contains a methyl group instead of the aminoethyl group.

Uniqueness

5-(2-Aminoethyl)pyrimidin-4-amine is unique due to the presence of both an aminoethyl group and an amino group on the pyrimidine ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

5-(2-aminoethyl)pyrimidin-4-amine

InChI

InChI=1S/C6H10N4/c7-2-1-5-3-9-4-10-6(5)8/h3-4H,1-2,7H2,(H2,8,9,10)

InChI Key

MAIVWKKXWFTJDD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)N)CCN

Origin of Product

United States

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